2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}
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Overview
Description
2,2’-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide} is a complex organic compound characterized by the presence of disulfide bonds and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide} typically involves the reaction of 4,6-dimethylbenzoyl chloride with 2-(diethylamino)ethylamine to form the intermediate N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide. This intermediate is then reacted with disulfide compounds under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of disulfide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide} undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides
Scientific Research Applications
2,2’-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide} has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting oxidative stress and related diseases.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide} involves its interaction with molecular targets through its disulfide bonds. These bonds can undergo redox reactions, influencing various biochemical pathways. The compound may target enzymes and proteins involved in oxidative stress, thereby modulating their activity and providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(N-methylethanamine): Similar structure with different substituents.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Another disulfide compound with different alkyl groups
Properties
CAS No. |
64324-77-2 |
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Molecular Formula |
C30H46N4O2S2 |
Molecular Weight |
558.8 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-[[2-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethylphenyl]disulfanyl]-4,6-dimethylbenzamide |
InChI |
InChI=1S/C30H46N4O2S2/c1-9-33(10-2)15-13-31-29(35)27-23(7)17-21(5)19-25(27)37-38-26-20-22(6)18-24(8)28(26)30(36)32-14-16-34(11-3)12-4/h17-20H,9-16H2,1-8H3,(H,31,35)(H,32,36) |
InChI Key |
GCMRMIDHCOXXOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1SSC2=CC(=CC(=C2C(=O)NCCN(CC)CC)C)C)C)C |
Origin of Product |
United States |
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